2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline
Description
2,3,5-Trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline is a deuterated nitroaniline derivative with a Schiff base substituent. Its structure comprises:
- A benzene ring substituted with two nitro groups at positions 4 and 4.
- A (Z)-prop-2-enylideneamino group (a Schiff base) at the amine position.
- Deuterium atoms replacing hydrogen at positions 2, 3, and 3.
This compound is hypothesized to exhibit unique physicochemical properties due to deuterium isotope effects, which may enhance metabolic stability and alter solubility or reactivity compared to non-deuterated analogs .
Properties
Molecular Formula |
C9H8N4O4 |
|---|---|
Molecular Weight |
239.20 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5-/i3D,4D,6D |
InChI Key |
JJPZHGIYUVFTGG-ZREMWQALSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\C=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The introduction of deuterium atoms can be achieved through deuterium exchange reactions. The final step involves the formation of the Schiff base by reacting the dinitroaniline with an appropriate aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and deuterium exchange processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The deuterium atoms may influence the compound’s stability and reactivity, potentially altering its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitroaniline Derivatives
Table 1: Comparison with Nitroaniline Analogs
| Compound Name | Molecular Formula | Key Features | Reference |
|---|---|---|---|
| Target Compound | C₉H₄D₃N₃O₄ | Deuteration at 2,3,5; (Z)-Schiff base; dual nitro groups. | - |
| N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline | C₁₇H₁₈N₄O₄ | Naphthalene substituent; 2,4-dinitro; no deuteration. | |
| 2,4-Dinitroaniline | C₆H₅N₃O₄ | Simple dinitroaniline; lacks substituents or deuteration. | |
| 5-Chloro-2-(propane-2-sulfonyl)aniline | C₉H₁₁ClNO₂S | Sulfonyl group; chloro substitution; no nitro groups. |
Key Findings :
- Nitro Group Positioning: The 4,6-dinitro configuration in the target compound differs from the 2,4-dinitro substitution in ’s analogs.
- Schiff Base vs. Sulfonyl Groups: The (Z)-prop-2-enylideneamino group enables coordination with metal ions, unlike sulfonyl or chloro substituents in and . This property is critical for applications in catalysis or metallodrug design .
Schiff Base-Containing Anilines
Table 2: Schiff Base Derivatives Comparison
| Compound Name | Molecular Formula | Unique Features | Reference |
|---|---|---|---|
| Target Compound | C₉H₄D₃N₃O₄ | Deuteration; nitro groups; (Z)-configuration. | - |
| (Z)-4-Chloro-N-(4-fluorobenzylidene)aniline oxide | C₁₃H₁₀ClFNO | Benzylidene substituent; chloro and fluoro groups; oxide functionality. | |
| 4-Nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline | C₁₂H₁₀N₄O₂ | Pyridine ring; nitro group; no deuteration. |
Key Findings :
- Deuteration Effects: The target compound’s deuterated aromatic ring may exhibit reduced photodegradation compared to non-deuterated Schiff bases like those in , as deuterated bonds are less prone to UV-induced cleavage .
- Nitro vs. Pyridine Substituents : The nitro groups in the target compound enhance electron deficiency, favoring nucleophilic attack at the Schiff base site. In contrast, pyridine-containing analogs () participate in π-π stacking, useful in supramolecular chemistry .
- Z-Configuration: The (Z)-geometry of the prop-2-enylideneamino group may sterically hinder rotation, stabilizing specific conformations critical for binding to biological targets or metal ions .
Deuterated Compounds
- Metabolic Stability : Deuterium’s kinetic isotope effect may slow hepatic metabolism, extending the compound’s half-life in biological systems—a property leveraged in drug design .
Chemical Reactivity
- Nitro Group Reactivity: The 4,6-dinitro substitution directs electrophilic substitution to the para position relative to the amine, contrasting with meta direction in mono-nitroanilines .
- Schiff Base Coordination: The (Z)-prop-2-enylideneamino group can chelate transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in catalytic systems or as a sensor .
Environmental Impact
- Aquatic Toxicity: Nitroanilines are classified as H410 (toxic to aquatic life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
